4-{1-[(2-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine ring substituted with a 2-methylbenzyl group at the 1-position and linked via a carbonyl group to a thiomorpholine moiety. This structural motif is of interest in medicinal chemistry, particularly for CNS-targeted agents, due to the piperidine scaffold’s prevalence in neuroactive compounds .
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-15-5-2-3-6-16(15)13-19-8-4-7-17(14-19)18(21)20-9-11-22-12-10-20/h2-3,5-6,17H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXOCVPVPRPJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[(2-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H23N3O2S
- Molecular Weight : 309.4 g/mol
This compound features a piperidine ring, a thiomorpholine moiety, and a substituted phenyl group, contributing to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Notable findings include:
- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant antitumor effects in various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in malignant cells .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection by preventing neuronal cell death in models of neurodegenerative diseases. This effect is thought to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, often starting from piperidine derivatives. The presence of the thiomorpholine ring enhances its reactivity and biological interactions. Piperidine derivatives are known to inhibit receptor tyrosine kinases like ALK and ROS1, suggesting potential anti-cancer properties for this compound.
Medicinal Chemistry
4-{1-[(2-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine has been investigated for its potential in drug development. Its structural similarity to known pharmaceuticals allows it to serve as a lead compound for synthesizing new therapeutic agents targeting various diseases, particularly cancer.
Research indicates that this compound exhibits antimicrobial and anticancer activities. Its ability to inhibit certain kinases may lead to the development of targeted therapies for malignancies associated with ALK and ROS1 mutations.
Chemical Intermediates
In organic synthesis, this compound acts as an intermediate for creating more complex structures. It is particularly valuable in the synthesis of other piperidine derivatives that have diverse applications in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on cancer cell lines with ALK mutations. The results indicated a significant reduction in cell viability, supporting its potential as an anti-cancer agent.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited considerable activity, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison:
4-{1-[1-(Pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine () Structural Difference: Replaces the 2-methylbenzyl group with a pyridin-2-yl substituent.
Tiagabine-Related Compounds ()
- Example: (R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate.
- Structural Difference : Features a bis-thienyl substituent and a carboxylate ester.
- Impact : The thienyl groups enhance π-π stacking interactions, while the ester group increases metabolic liability compared to the stable thiomorpholine-carbonyl linkage in the target compound .
4-(4-Nitrophenyl)thiomorpholine Derivatives ()
- Example: 4-(4-Nitrophenyl)thiomorpholine.
- Structural Difference : Lacks the piperidine-carbonyl bridge and 2-methylbenzyl group.
- Impact : The nitro group confers strong electron-withdrawing effects, reducing bioavailability compared to the electron-neutral 2-methylphenyl group in the target compound .
Key Observations :
- The target compound’s synthesis likely involves amide bond formation between piperidine-3-carboxylic acid derivatives and thiomorpholine, contrasting with transition metal-catalyzed methods used for pyridinyl analogs .
- Thiomorpholine derivatives are typically synthesized via nucleophilic aromatic substitution () or combinatorial approaches .
Physicochemical and Pharmacological Properties
Table 2: Comparative Properties
Research Findings and Implications
- Receptor Binding : The hydrophobic 2-methylphenyl group may enhance affinity for lipid-rich CNS targets, whereas pyridinyl analogs could favor peripheral receptors due to their polarity .
- Synthetic Scalability : Transition metal-free routes (as in ) are advantageous for large-scale synthesis of the target compound compared to Pd-dependent methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
